3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride molecular weight and physical properties
3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride molecular weight and physical properties
An In-depth Technical Guide to 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride
Abstract
3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride is a bifunctional organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Featuring a hydrophilic 4-hydroxypiperidine ring linked to a propanoic acid chain, it serves as a versatile synthetic building block for introducing this functionalized heterocycle into more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a proposed, logically-grounded synthetic pathway, expected analytical characterization data, and critical safety and handling protocols. The information is tailored for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for laboratory and development applications.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound are critical for its application in synthesis and formulation. This section details the key identifiers and properties of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride.
Chemical Structure
The molecule consists of a piperidine ring substituted at the 4-position with a hydroxyl group and at the 1-position (the nitrogen atom) with a propanoic acid moiety. As a hydrochloride salt, the piperidine nitrogen is protonated, with a chloride counter-ion.
Caption: Structure of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride.
Identifiers
A summary of the key identifiers for this compound is presented in Table 1.
| Identifier | Value | Source(s) |
| Chemical Name | 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride | [1] |
| Synonym(s) | 3-(4-hydroxy-1-piperidinyl)propanoic acid hydrochloride | |
| CAS Number | 1197502-89-8 | [1] |
| Molecular Formula | C₈H₁₅NO₃·HCl (or C₈H₁₆ClNO₃) | |
| InChI Key | QUFYEXQNGSBWNQ-UHFFFAOYSA-N |
Physicochemical Data
The physical properties dictate the compound's behavior in various laboratory settings, from reaction conditions to storage.
| Property | Value | Source(s) |
| Molecular Weight | 209.67 g/mol | (Calculated) |
| Appearance | White to off-white powder/solid | [2] |
| Melting Point | Data not available. A related analog, 3-(piperidin-1-yl)propanoic acid hydrochloride, melts at 215-216 °C.[3] | |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its ionic salt nature and hydroxyl/carboxyl groups. | |
| Storage Temperature | Room temperature; store in a cool, dry, well-ventilated place.[4] |
Synthesis and Purification
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be proposed based on established chemical principles. This approach provides a reliable framework for its laboratory preparation.
Proposed Synthetic Workflow
The most direct and efficient synthesis involves a Michael addition reaction between 4-hydroxypiperidine and acrylic acid. The subsequent workup with hydrochloric acid yields the final product. This method is chosen for its high atom economy and straightforward execution.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol (Proposed)
This protocol is a self-validating system. Successful isolation of a product with the expected analytical characteristics (see Section 4.0) confirms the efficacy of the method.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as water or ethanol.
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Reagent Addition: Slowly add acrylic acid (1.05 eq) to the solution. The reaction is often exothermic; addition may need to be controlled with an ice bath to maintain a temperature below 30 °C.
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Causality Note: The secondary amine of 4-hydroxypiperidine is a soft nucleophile, making it ideal for conjugate addition to the electron-deficient alkene of acrylic acid. Water or ethanol are effective polar protic solvents that can facilitate the necessary proton transfers.
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-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
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Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude free-base product, likely as a viscous oil or waxy solid.
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Salt Formation: Dissolve the crude residue in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol dropwise with vigorous stirring.
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Causality Note: The hydrochloride salt is typically a crystalline, stable solid that is easier to handle, purify, and weigh than the often-hygroscopic free base. This step is crucial for obtaining a high-purity final product.
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-
Isolation and Purification: The hydrochloride salt should precipitate from the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove non-polar impurities, and dry under vacuum. Recrystallization from a solvent system like ethanol/ether may be performed if higher purity is required.
Analytical Characterization (Predicted)
Full characterization is essential to confirm the identity and purity of the synthesized compound. The following sections describe the expected spectroscopic data.
Proton Nuclear Magnetic Resonance (¹H NMR)
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Carboxylic Acid (COOH): A very broad singlet, typically downfield (>10 ppm).
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Piperidine Ring (CH-OH): A multiplet around 3.5-4.0 ppm.
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Piperidine Ring (CH₂-N⁺H): Broad multiplets, shifted downfield due to the protonated nitrogen, likely in the 3.0-3.6 ppm range.
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Propanoic Acid Chain (-N⁺H-CH₂-): A triplet adjacent to the nitrogen, expected around 3.2-3.5 ppm.
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Propanoic Acid Chain (-CH₂-COOH): A triplet adjacent to the carbonyl group, expected around 2.6-2.9 ppm.
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Piperidine Ring (other CH₂): Complex multiplets in the 1.5-2.2 ppm range.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
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Carbonyl (C=O): Signal expected around 170-175 ppm.
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Piperidine Ring (CH-OH): Signal expected around 65-70 ppm.
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Piperidine Ring (CH₂ adjacent to N⁺H): Signals expected around 50-55 ppm.
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Propanoic Acid Chain (CH₂ adjacent to N⁺H): Signal expected around 45-50 ppm.
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Piperidine Ring (other CH₂): Signals expected around 30-35 ppm.
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Propanoic Acid Chain (CH₂ adjacent to C=O): Signal expected around 30-35 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
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O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.
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O-H Stretch (Alcohol): A moderately broad band around 3200-3500 cm⁻¹, potentially overlapping with the carboxylic acid O-H.
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N⁺-H Stretch: A broad absorption around 2400-2700 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.
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C-N Stretch: An absorption in the 1100-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Using electrospray ionization (ESI) in positive mode, the expected peak would correspond to the protonated free base [M+H]⁺.
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Calculated m/z for [C₈H₁₅NO₃ + H]⁺: 174.11.
Applications in Research and Development
Piperidine and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[5]
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Synthetic Intermediate: 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride is an ideal building block. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the hydroxyl group provides another site for modification or for influencing solubility and hydrogen bonding interactions.
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Scaffold in Medicinal Chemistry: This compound can be used to synthesize novel molecules for drug discovery programs. Similar 3-(piperidin-4-yl)propanoic acid structures are utilized in the development of therapeutics for neurological disorders by acting as scaffolds to interact with biological targets.[6] The presence of the 4-hydroxy group can improve pharmacokinetic properties, such as increasing polarity and providing a hydrogen bond donor site.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling any chemical reagent.
Hazard Identification
The compound is classified with the following hazards according to supplier safety data.
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [1] |
Recommended Handling Procedures
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[4]
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Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][8]
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Hygiene: Avoid breathing dust.[4] Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Spills: In case of a spill, avoid generating dust.[4] Sweep up the solid material and place it into a suitable, labeled container for disposal.
Storage and Stability
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Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4]
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Incompatibilities: Avoid contact with strong oxidizing agents.
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Stability: The compound is stable under recommended storage conditions.
References
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NextSDS. 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride — Chemical Substance Information. [Link]
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PubChemLite. 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride. [Link]
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MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. [Link]
- (No valid reference)
- Google Patents.
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Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]
- (No valid reference)
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